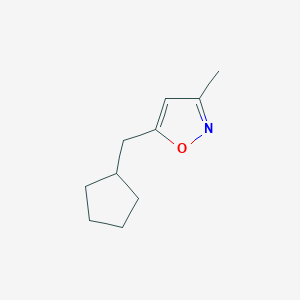
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a chemical compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol . This compound is known for its unique structure, which includes a phthalazinone moiety and a chloroacetic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the reaction of phthalazinone derivatives with chloroacetic acid. One common method includes the following steps :
Starting Material: The synthesis begins with phthalazinone, which is reacted with chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phthalazinone moiety.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and hydrazones .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The phthalazinone moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Lacks the chloro group but has similar structural features.
2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid: Contains a phenyl group instead of a chloro group.
2-[2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamido]acetic acid: Contains an additional acetamido group.
Uniqueness
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is unique due to the presence of the chloro group, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. This structural feature also contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
49546-83-0 |
|---|---|
Molekularformel |
C10H7ClN2O3 |
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-chloro-2-(4-oxo-3H-phthalazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-7(10(15)16)8-5-3-1-2-4-6(5)9(14)13-12-8/h1-4,7H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
UFZSEPOAWMGPHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


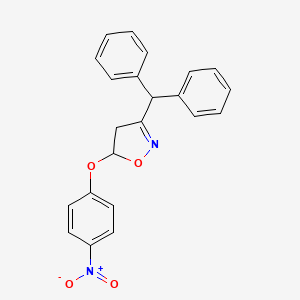
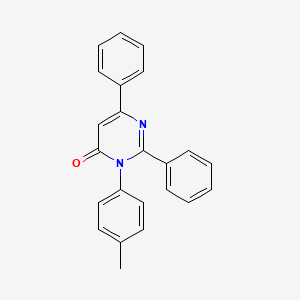
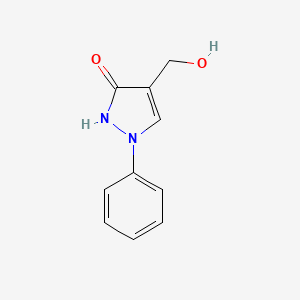
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
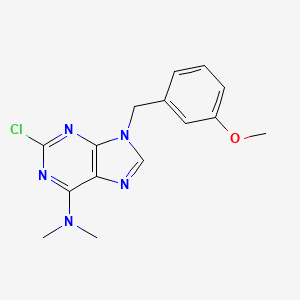
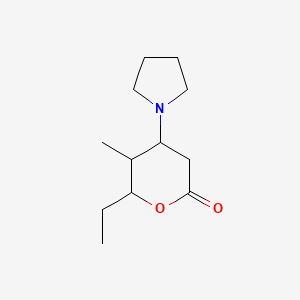
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)

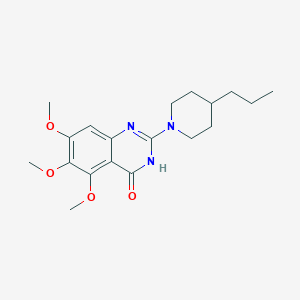
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
